molecular formula C10H17Cl3N2 B1463352 2-(N,N-Dimethylamino)-2-(3-chlorophenyl)ethylamine 2hcl CAS No. 1189505-35-8

2-(N,N-Dimethylamino)-2-(3-chlorophenyl)ethylamine 2hcl

Cat. No. B1463352
M. Wt: 271.6 g/mol
InChI Key: FNXNAXQWPQIZTJ-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, common names, and structural formula.



Synthesis Analysis

This involves the study of how the compound is synthesized. It includes the reactants used, the conditions required, and the yield of the reaction.



Molecular Structure Analysis

This involves the study of the compound’s molecular structure using techniques like X-ray crystallography, NMR spectroscopy, etc.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes studying the reactivity of the compound and its interaction with other compounds.



Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound like its melting point, boiling point, solubility, etc.


Scientific Research Applications

Discovery of Nonpeptide Agonists

A landmark study identified a compound structurally related to 2-(N,N-Dimethylamino)-2-(3-chlorophenyl)ethylamine 2HCl as a nonpeptidic agonist of the urotensin-II receptor. This discovery, facilitated by a functional cell-based screen, highlighted the compound's significant potential as a pharmacological research tool and a novel drug lead due to its high selectivity and efficacy at the human UII receptor (Croston et al., 2002).

Sigma Receptor Binding Alteration

Another critical area of research involving a compound closely related to 2-(N,N-Dimethylamino)-2-(3-chlorophenyl)ethylamine 2HCl was the exploration of its effects on sigma 1 receptor binding. The compound known as BD1047 has been shown to bind with high affinity and selectivity to sigma sites in vitro. This work provides foundational insights into the therapeutic potential of BD1047, especially in attenuating dystonic postures and orofacial dyskinesias associated with sigma-active neuroleptics (Zambon et al., 1997).

Enzymatic Resolution in Herbicide Development

Further expanding the scope of applications, the enzymatic resolution of a closely related compound using Novozym 435 presented an innovative approach to producing optically pure intermediates for novel herbicide synthesis. This technique underscores the compound's versatility and its role in facilitating the development of more effective and selective agrochemicals (Zhang et al., 2018).

Novel Sigma Receptor Ligands

Research on compounds structurally similar to 2-(N,N-Dimethylamino)-2-(3-chlorophenyl)ethylamine 2HCl led to the identification of novel sigma receptor ligands. These findings contribute to the understanding of sigma receptors' pharmacology and offer promising new avenues for therapeutic agent development, highlighting the compounds' potential as base structures for further sigma receptor-targeted drug discovery (de Costa et al., 1994).

Safety And Hazards

This involves studying the safety measures that need to be taken while handling the compound and the hazards associated with it.


Future Directions

This involves predicting the future applications of the compound based on its properties and current research trends.


properties

IUPAC Name

1-(3-chlorophenyl)-N,N-dimethylethane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN2.2ClH/c1-13(2)10(7-12)8-4-3-5-9(11)6-8;;/h3-6,10H,7,12H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNXNAXQWPQIZTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CN)C1=CC(=CC=C1)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(N,N-Dimethylamino)-2-(3-chlorophenyl)ethylamine 2hcl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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